molecular formula C24H22ClFN4O2S B2749938 1-(4-Chlorophenyl)-4-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1219842-37-1

1-(4-Chlorophenyl)-4-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2749938
CAS No.: 1219842-37-1
M. Wt: 484.97
InChI Key: QDRZEPSPIMKNKO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C24H22ClFN4O2S and its molecular weight is 484.97. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has shown that 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, similar in structure to the compound of interest, have demonstrated significant anticancer activities. These compounds have been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), showing high cytotoxicity and the ability to induce apoptotic cell death. This indicates their potential use in developing anticancer therapies (El-Masry et al., 2022).

Structural Analysis

Structural analysis of related compounds has provided insights into their chemical behavior and interaction with biological targets. For example, a study on the crystal structure of a similar piperidine derivative highlighted its twisted chair conformation and the potential for stabilizing intermolecular interactions, which could be crucial for its biological activity (Sundar et al., 2011).

Molecular Docking and Inhibitor Design

Molecular docking studies involving similar compounds have been conducted to understand their potential as inhibitors for specific enzymes or receptors. This approach helps in the rational design of new therapeutic agents by identifying key interactions at the molecular level, which could guide the development of drugs with improved efficacy and selectivity (Venkateshan et al., 2019).

Antimicrobial and Anti-inflammatory Properties

Some derivatives of the compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies suggest that modifying the chemical structure can lead to compounds with significant biological activities, which could be beneficial for developing new treatments for infections and inflammatory conditions (Farag et al., 2012).

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClFN4O2S/c25-17-7-9-18(10-8-17)30-14-16(12-21(30)31)24(32)29-11-3-4-15(13-29)22-27-28-23(33-22)19-5-1-2-6-20(19)26/h1-2,5-10,15-16H,3-4,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRZEPSPIMKNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C4=NN=C(S4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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